molecular formula C21H24NNaO11 B7796240 Neu5Ac-alpha-4MU

Neu5Ac-alpha-4MU

Cat. No.: B7796240
M. Wt: 489.4 g/mol
InChI Key: NNNXBDLJYKMDAI-VEHDCLMCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Neu5Ac-alpha-4MU, also known as 4-Methylumbelliferyl alpha-D-N-acetylneuraminic acid, is a synthetic derivative of sialic acid. This compound is commonly used in biochemical and enzymatic assays due to its fluorogenic properties. Sialic acids are key components of glycoconjugates and play crucial roles in various biological processes, including cell-cell recognition, immune responses, and pathogen-host interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neu5Ac-alpha-4MU is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid under specific reaction conditions. The process may include steps such as protection and deprotection of functional groups, activation of carboxyl groups, and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The production process is designed to ensure consistency, high yield, and cost-effectiveness. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Neu5Ac-alpha-4MU undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is its hydrolysis by sialidases, which cleaves the compound to release 4-methylumbelliferone, a fluorescent product .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a highly fluorescent compound. This property makes it useful for sensitive and quantitative detection of sialidase activity .

Scientific Research Applications

Neu5Ac-alpha-4MU has a wide range of applications in scientific research:

Mechanism of Action

Neu5Ac-alpha-4MU exerts its effects primarily through its interaction with sialidases. Upon enzymatic cleavage by sialidases, the compound releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence allows for the sensitive detection and quantification of sialidase activity. The molecular targets of this compound include various sialidases found in pathogens and host cells, which play roles in infection, immune response, and cellular communication .

Comparison with Similar Compounds

Neu5Ac-alpha-4MU is unique due to its fluorogenic properties, which make it highly useful in enzymatic assays. Similar compounds include:

    4-Methylumbelliferyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

    4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.

    4-Methylumbelliferyl-beta-D-glucuronide: Used to detect beta-glucuronidase activity.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays.

Properties

IUPAC Name

sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13?,14-,17?,18-,19?,21?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNXBDLJYKMDAI-VEHDCLMCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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